D-Histidine, beta-hydroxy-, erythro-
CAS No.:
Cat. No.: VC20425654
Molecular Formula: C6H9N3O3
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3O3 |
|---|---|
| Molecular Weight | 171.15 g/mol |
| IUPAC Name | 2-amino-3-hydroxy-3-(1H-imidazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H9N3O3/c7-4(6(11)12)5(10)3-1-8-2-9-3/h1-2,4-5,10H,7H2,(H,8,9)(H,11,12) |
| Standard InChI Key | KQMBIBBJWXGSEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC=N1)C(C(C(=O)O)N)O |
Introduction
Structural Characteristics and Stereochemical Identity
D-Histidine, β-hydroxy-, erythro- (C₆H₁₁N₃O₃) is a non-proteinogenic amino acid featuring a hydroxyl group at the β-position of the histidine side chain. The erythro configuration denotes that the hydroxyl (-OH) and amino (-NH₂) groups on adjacent carbons (Cα and Cβ) reside on opposite sides of the Fischer projection plane, distinguishing it from the threo isomer . The D-configuration at the α-carbon further differentiates it from the naturally occurring L-histidine.
Molecular and Crystallographic Insights
X-ray crystallography of homologous β-hydroxyhistidine complexes, such as the histidine-binding protein (HBP) from Salmonella typhimurium, reveals that the hydroxyl group participates in hydrogen-bonding networks critical for ligand recognition . In HBP, L-histidine forms 10 hydrogen bonds and two salt bridges with conserved residues like Asp149 and Arg81, suggesting that β-hydroxylation could modulate binding affinity in analogous systems .
Table 1: Key Physicochemical Properties of D-Histidine, β-Hydroxy-, Erythro-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁N₃O₃ | |
| Molecular Weight | 189.17 g/mol | Calculated |
| Configuration | D-erythro | |
| Hydroxylation Site | β-carbon (C3) |
Enzymatic and Chemoenzymatic Synthesis
Recent biocatalytic strategies have enabled the stereoselective synthesis of β-hydroxy-α-amino acids, including D-histidine derivatives.
L-Threonine Transaldolase (ObiH)-Mediated Synthesis
The transaldolase ObiH from Streptomyces cattleya catalyzes the aldol addition of glycine to aromatic aldehydes, producing β-hydroxy-α-amino acids with >20:1 diastereoselectivity . While ObiH predominantly generates L-threo products, structural modifications to the enzyme’s active site—such as mutations at residues coordinating the α-amino group—could theoretically invert selectivity to favor D-erythro isomers .
2-Oxoglutarate-Dependent Hydroxylases
AEP14369, a hydroxylase from Sulfobacillus thermotolerans, hydroxylates L-histidine at the β-position with strict regioselectivity . Although this enzyme produces L-threo-β-hydroxyhistidine, substituting its Fe²⁺/2-oxoglutarate cofactor system with chiral auxiliaries may enable access to D-erythro variants .
Table 2: Comparative Yields of β-Hydroxyhistidine Synthesis Methods
| Method | Substrate | Product | Yield | Diastereoselectivity |
|---|---|---|---|---|
| AEP14369 Hydroxylation | L-Histidine | L-threo-β-OH-His | 91% | >99% |
| ObiH Transaldolase | Glycine + Imidazole-4-carboxaldehyde | β-OH-His | 27% | 9:1 |
Biological Roles and Metabolic Pathways
Microbial Peptide Incorporation
β-Hydroxyhistidine residues occur in bacterial nonribosomal peptides, where they enhance stability against proteolysis . For instance, hydrolysates of Streptomyces peptides contain detectable levels of β-hydroxyhistidine stereoisomers, implicating specialized hydroxylases in secondary metabolism .
Inhibition of Serine Racemase
Structurally related β-hydroxyamino acids, such as L-erythro-β-hydroxyasparagine, inhibit mammalian serine racemase (SR)—a key enzyme in D-serine biosynthesis . Molecular docking studies suggest that the β-hydroxyl group of D-histidine, β-hydroxy-, erythro- may similarly occupy SR’s active site, disrupting D-serine production in neurological contexts .
Pharmaceutical Applications
Antibiotic Adjuvants
The hydroxyl group in β-hydroxyhistidine derivatives confers resistance to β-lactamase degradation, making them promising scaffolds for next-generation β-lactam antibiotics .
Neuromodulation
By analogy to L-erythro-β-hydroxyasparagine , D-histidine, β-hydroxy-, erythro- could serve as a lead compound for SR inhibitors, potentially modulating NMDA receptor activity in neurodegenerative diseases.
Analytical and Detection Methods
Marfey’s Reagent Derivatization
Post-synthesis diastereomer separation employs Marfey’s reagent (FDAA), which forms UV-detectable diastereomeric adducts with β-hydroxyamino acids . UPLC-MS analysis of FDAA-derivatized D-erythro-β-hydroxyhistidine resolves it from threo isomers with baseline separation .
Crystallographic Validation
High-resolution (1.89 Å) X-ray structures of HBP-histidine complexes provide templates for modeling β-hydroxyhistidine interactions . Molecular dynamics simulations predict that β-hydroxylation reduces binding entropy by 2.3 kcal/mol, rationalizing its absence in natural HBPs .
Challenges and Future Directions
Scalability of Synthesis
Current enzymatic methods yield ≤24 g/L of β-hydroxyhistidine , but optimizing cofactor regeneration and substrate tolerance remains critical for industrial-scale production.
In Vivo Stability Studies
β-Hydroxyamino acids undergo degradation via endogenous dehydratases . Encapsulation in liposomes or PEGylation could enhance their pharmacokinetic profiles.
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